Cas no 54784-83-7 (4-(4-chlorophenyl)butanal)
4-(4-chlorophenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chlorophenyl)butanal
- 4-(4'-chlorophenyl)-butanoic acid
- NSC90008
- AC1Q3NT5
- 4-(p-chlorophenyl)butanoic acid
- AC1L61QA
- 4-(4-Chlorophenyl)butyric acid
- 4-chlorophenylbutyric acid
- 4-(4-chloro-phenyl)-butyraldehyde
- 4-(4-Chloro-phenyl)-butyric acid
- 4-(4-chlorophenyl)-n-butyric acid
- benzenebutanoic acid, 4-chloro-
- AC1Q75DP
- SureCN1570239
- 4-(4-Chlorophenyl)butyraldehyde
- 4-chloroBenzenebutanal
- BENZENEBUTANAL,4-CHLORO-
- DA-04978
- AKOS006324536
- 54784-83-7
- MFCD11553537
- MZEUQQZAOOGGMC-UHFFFAOYSA-N
- CS-0453648
- EN300-1984951
- SCHEMBL3245743
- 4-(4-chlorophenyl)butanal
-
- MDL: MFCD11553537
- Inchi: 1S/C10H11ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2
- InChI Key: MZEUQQZAOOGGMC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCCC=O
Computed Properties
- Exact Mass: 182.04993
- Monoisotopic Mass: 182.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-(4-chlorophenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984951-1g |
4-(4-chlorophenyl)butanal |
54784-83-7 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1984951-5g |
4-(4-chlorophenyl)butanal |
54784-83-7 | 5g |
$1614.0 | 2023-09-16 | ||
| Enamine | EN300-1984951-10g |
4-(4-chlorophenyl)butanal |
54784-83-7 | 10g |
$2393.0 | 2023-09-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4190-100MG |
4-(4-chlorophenyl)butanal |
54784-83-7 | 95% | 100MG |
¥ 1,392.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4190-250MG |
4-(4-chlorophenyl)butanal |
54784-83-7 | 95% | 250MG |
¥ 2,224.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4190-500MG |
4-(4-chlorophenyl)butanal |
54784-83-7 | 95% | 500MG |
¥ 3,702.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4190-1G |
4-(4-chlorophenyl)butanal |
54784-83-7 | 95% | 1g |
¥ 5,550.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4190-5G |
4-(4-chlorophenyl)butanal |
54784-83-7 | 95% | 5g |
¥ 16,651.00 | 2023-04-13 | |
| Enamine | EN300-1984951-0.05g |
4-(4-chlorophenyl)butanal |
54784-83-7 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1984951-0.1g |
4-(4-chlorophenyl)butanal |
54784-83-7 | 0.1g |
$490.0 | 2023-09-16 |
4-(4-chlorophenyl)butanal Suppliers
4-(4-chlorophenyl)butanal Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(4-chlorophenyl)butanal
Comprehensive Guide to 4-(4-Chlorophenyl)butanal (CAS No. 54784-83-7): Properties, Applications, and Industry Insights
4-(4-Chlorophenyl)butanal (CAS No. 54784-83-7) is a specialized organic compound with a molecular formula of C10H11ClO. This chlorinated aromatic aldehyde derivative has garnered significant attention in pharmaceutical, agrochemical, and fragrance industries due to its unique structural properties. The compound features a 4-chlorophenyl group attached to a butanal chain, making it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for 4-(4-chlorophenyl)butanal has surged, driven by its role in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Researchers and manufacturers frequently search for "CAS 54784-83-7 suppliers," "4-(4-chlorophenyl)butanal synthesis," and "chlorophenyl butanal applications," reflecting its industrial relevance. The compound's high purity grade (>98%) is particularly sought after for precision-driven applications.
From a chemical perspective, 4-(4-chlorophenyl)butanal exhibits a clear to pale-yellow appearance as a liquid at room temperature, with a characteristic aromatic odor. Its molecular weight of 182.65 g/mol and boiling point of approximately 285°C make it suitable for reactions requiring moderate thermal stability. The chlorine substituent on the phenyl ring enhances its reactivity in electrophilic substitution reactions, a feature exploited in fine chemical synthesis.
The compound's applications align with several trending topics in the chemical industry, including "green chemistry alternatives" and "sustainable intermediates." While not a naturally occurring substance, 54784-83-7 can be synthesized through environmentally conscious methods, such as catalytic hydrogenation or solvent-free reactions, addressing the growing demand for eco-friendly production processes. This aspect has made it a subject of interest in "green synthesis research papers" and "clean chemistry forums."
Quality control for 4-(4-chlorophenyl)butanal typically involves advanced analytical techniques like GC-MS, HPLC, and NMR spectroscopy. Impurity profiles are closely monitored, especially for pharmaceutical applications where "ICH guideline compliance" is critical. The compound's stability under controlled storage conditions (typically 2-8°C in airtight containers) ensures consistent performance in downstream applications.
Emerging research directions for CAS 54784-83-7 include its potential as a building block for biodegradable polymers and specialty coatings. These applications respond to the increasing searches for "sustainable material precursors" and "high-performance additives." The compound's balanced lipophilicity, indicated by a calculated LogP of ~2.5, makes it particularly interesting for formulations requiring controlled release properties.
From a market perspective, the global availability of 4-(4-chlorophenyl)butanal has expanded significantly, with technical and custom synthesis options now accessible through major chemical distributors. Safety data sheets emphasize standard organic compound handling procedures, while regulatory status varies by region—a frequent search topic phrased as "54784-83-7 regulatory information." Proper risk assessments are recommended for all applications.
The scientific literature contains numerous references to 4-(4-chlorophenyl)butanal derivatives in drug discovery programs, particularly in scaffolds showing biological activity. This connects to trending searches about "pharmacophore development" and "medicinal chemistry intermediates." The compound's structural flexibility allows modifications at both the aldehyde group and aromatic ring, enabling diverse molecular architectures.
Industrial scale production of 54784-83-7 has benefited from advancements in continuous flow chemistry, addressing queries about "process intensification methods." These technologies improve yield while reducing waste generation—key considerations in modern chemical manufacturing. The compound's relatively stable nature under neutral pH conditions facilitates its integration into various chemical process flows.
Looking forward, innovation surrounding 4-(4-chlorophenyl)butanal will likely focus on catalytic asymmetric synthesis methods, responding to the pharmaceutical industry's need for chiral intermediates. This aligns with frequent searches for "enantioselective synthesis techniques." The compound's molecular framework presents opportunities for developing novel catalysts and green chemistry protocols.
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